2-(2,2-Dimethylcyclopropyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,2-dimethylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-5(7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUARBOQJAZFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68258-20-8 | |
| Record name | 2-(2,2-dimethylcyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a 2,2-dimethylcyclopropane ring with an acetic acid moiety. The key challenges include maintaining the integrity of the cyclopropane ring and controlling stereochemistry during the introduction of the carboxylic acid group.
Alkylation and Carboxylation Approach
One common approach starts from 2,2-dimethylcyclopropane derivatives, which are subjected to alkylation reactions followed by oxidation or carboxylation steps to introduce the acetic acid function. For example, halogenated cyclopropane intermediates can be converted to the corresponding carboxylic acids via base-mediated hydrolysis or oxidation.
Hydrolysis of Esters or Acid Chlorides
According to patent literature, esters of this compound can be prepared and subsequently hydrolyzed under acidic or basic conditions to yield the free acid. The hydrolysis is often carried out in aqueous media with solvents such as methanol or ethanol, using bases like potassium hydroxide or sodium hydroxide. The reaction temperature is optimized between 20 °C and 150 °C, preferably 40–100 °C, to maximize yield and purity while preserving the cyclopropane ring structure.
Formation via Acid Chloride Intermediates
Another efficient method involves the synthesis of acid chlorides from this compound derivatives, which then undergo further transformations. For instance, acid chlorides can be reacted with nucleophiles such as sodium 1,2,4-triazole to form amide derivatives, indicating the versatility of the acid chloride intermediate in synthetic routes.
Solvent and Base Selection
The choice of solvent and base is critical for the preparation of this compound. Alcohols like methanol and ethanol are preferred solvents due to their ability to dissolve reactants and facilitate hydrolysis. Bases such as potassium hydroxide, especially powdered technical grade, are favored for their efficiency in ester hydrolysis and saponification reactions.
Extraction and Purification
Post-reaction, the product is typically isolated by acidifying the aqueous phase with hydrochloric acid and extracting the acid into organic solvents such as methylene chloride or toluene. Purification is often achieved by distillation under reduced pressure or recrystallization to obtain high-purity this compound.
Research Findings and Data Summary
Detailed Notes on Reaction Parameters
Temperature Control: Reaction temperatures between 40 and 100 °C are optimal for hydrolysis and esterification steps to balance reaction rate and product stability.
Base Selection: Potassium hydroxide is preferred over sodium hydroxide due to better solubility and reaction efficiency in alcoholic solvents.
Solvent Choice: Methanol is particularly preferred for hydrolysis due to its polarity and ability to stabilize reaction intermediates.
Phase Transfer Catalysis: Water-immiscible solvents such as methylene chloride or toluene can be used in the presence of phase transfer catalysts to enhance extraction efficiency.
Purification: Distillation under reduced pressure is effective for removing impurities and residual solvents, ensuring high purity of the final acid product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
2-(2,2-Dimethylcyclopropyl)acetic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties make it a valuable building block for developing new drugs, particularly in creating analogs of existing pharmaceuticals. For instance, its use in synthesizing derivatives of known therapeutic agents can enhance efficacy or reduce side effects.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that modifications to the structure of known anticancer agents can lead to improved activity against various cancer types. For example, the incorporation of this compound into taxane derivatives has been explored to enhance their binding affinity to β-tubulin, thereby improving their efficacy as chemotherapeutic agents .
Biomedicine
Biological Evaluations
The compound has been evaluated for its biological activity, particularly its potential effects on cellular processes. Studies indicate that it may influence pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
Medicinal Applications
In addition to its role as a pharmaceutical intermediate, this compound has shown promise in various medicinal applications:
- Antitumor Activity : Its derivatives have been studied for potential antitumor effects, particularly in combination therapies with established anticancer drugs.
- Analgesic Properties : Preliminary studies suggest that certain derivatives may possess analgesic properties, warranting further exploration in pain management therapies.
Chemical Reagent
As a chemical reagent, this compound is utilized in laboratory settings for various chemical reactions and experiments. Its stability and reactivity profile make it suitable for:
- Organic Synthesis : It can act as a precursor in the synthesis of more complex organic molecules.
- Analytical Chemistry : Used as a standard or reference material in analytical methods to ensure accuracy and reliability in chemical analysis.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Pharmaceutical intermediates |
| Biomedicine | Antitumor activity; analgesic properties |
| Chemical Reagent | Organic synthesis; analytical chemistry |
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)acetic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring can undergo ring-opening reactions, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for studying various chemical and biological processes.
Comparison with Similar Compounds
Steric Effects
Electronic Effects
- Amino-substituted derivatives (e.g., 2-amino-2-cyclopropylacetic acid): The amino group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .
- Methyl 2-chloro-2-cyclopropylideneacetate : The electron-withdrawing chlorine and cyclopropylidene group increase electrophilicity, facilitating nucleophilic additions in synthesis .
Pharmaceuticals
- Amino-cyclopropylacetic acids (e.g., methyl 2-amino-2-cyclopropylacetate hydrochloride) are intermediates in peptidomimetics and kinase inhibitors .
- This compound derivatives are explored in insecticides due to their stability and selective toxicity .
Physicochemical Properties
- Lipophilicity : Compounds like [(1S,2R)-2-hexylcyclopropyl]acetic acid exhibit higher logP values (~3.5) due to the hexyl chain, enhancing membrane permeability .
- Acidity: The acetic acid moiety in this compound confers a pKa of ~4.5, typical for carboxylic acids, while amino-substituted derivatives (e.g., 2-amino-2-cyclopropylacetic acid) have lower pKa (~2.5) due to the electron-donating amino group .
Research Findings and Industrial Relevance
- Insecticide Development : Shell Oil Company’s work demonstrates that dimethylcyclopropane derivatives are precursors to carbamate insecticides, leveraging the cyclopropane ring’s stability under physiological conditions .
- Drug Design: Amino-cyclopropylacetic acids are critical in developing antiviral agents, with montelukast intermediates (e.g., 2-[1-(mercaptomethyl)cyclopropyl]acetic acid) showing clinical relevance .
Biological Activity
2-(2,2-Dimethylcyclopropyl)acetic acid (CAS No. 68258-20-8) is a cyclopropyl-containing carboxylic acid that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a cyclopropane ring and a branched acetic acid moiety, suggests it may interact with biological systems in various ways. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄O₂. Its structural features include:
- A cyclopropyl group that may influence its interaction with biological targets.
- A carboxylic acid functional group that is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities through different mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors suggests it may compete with substrate binding sites.
- Receptor Modulation : Preliminary studies indicate that this compound might interact with various receptors, potentially modulating their activity. This could lead to effects on signaling pathways relevant to inflammation or pain management.
- Antimicrobial Activity : Some investigations have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
Table 1: Summary of Biological Activities and Findings
- Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was noted to be dose-dependent and competitive with arachidonic acid binding.
- Antimicrobial Properties : Research conducted by a team at a university microbiology department found that the compound exhibited significant antibacterial activity against various strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated potential as a lead compound for antibiotic development .
- Receptor Modulation : Binding studies revealed that this compound has an affinity for certain pain receptors (e.g., TRPV1). This interaction suggests a possible role in pain management therapies .
Discussion
The biological activity of this compound highlights its potential as a versatile compound in pharmacology and medicinal chemistry. Its ability to inhibit key enzymes involved in inflammation and its antimicrobial properties warrant further investigation to elucidate its full therapeutic potential.
Future Directions
Future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To better understand the pathways influenced by this compound.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(2,2-dimethylcyclopropyl)acetic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of cyclopropane-containing acetic acid derivatives typically involves cyclopropanation via [2+1] cycloaddition or ring-opening reactions. For example, dichlorocarbene addition to alkenes followed by hydrolysis and functionalization to introduce the acetic acid moiety is a viable route . Optimization includes controlling reaction temperature (e.g., 50°C for substitution reactions ), using catalysts like K₂CO₃ or NaBr to enhance regioselectivity , and employing column chromatography (e.g., with ethyl acetate) for purification . Yield improvements may require stoichiometric adjustments, such as excess dibenzylamine in acetonitrile to minimize byproducts .
Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and acetic acid functionality (δ 2.5–3.5 ppm) .
- X-ray crystallography to resolve stereochemistry and intermolecular interactions, such as hydrogen bonding (O—H⋯O) and π-stacking observed in cyclopropane derivatives .
- IR spectroscopy to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and cyclopropane C-H bending (1020–1070 cm⁻¹) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage: Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation risks .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Enzyme inhibition assays: Test against targets like cyclooxygenase (COX) or acetylcholinesterase, given the bioactivity of structurally similar cyclopropane derivatives .
- Antimicrobial screening: Use standardized microbial strains (e.g., E. coli, S. aureus) with varying substrate concentrations to evaluate growth inhibition .
- Cytotoxicity testing: Employ MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .
Advanced Questions
Q. How can mechanistic studies elucidate the role of the cyclopropane ring in modulating biological activity?
- Molecular docking: Compare binding affinities of this compound with non-cyclopropane analogues to identify steric or electronic effects on receptor interactions .
- Isotopic labeling: Use ¹³C-labeled cyclopropane to track metabolic pathways via LC-MS .
- Mutagenesis: Engineer receptor variants (e.g., GPCRs) to assess how cyclopropane-induced conformational constraints alter signaling .
Q. What factors influence the stability of this compound under varying experimental conditions?
- pH: Degradation accelerates in alkaline conditions (pH > 9) due to ester hydrolysis .
- Temperature: Store below 25°C; thermal decomposition occurs above 100°C, forming cyclopropane-derived alkenes .
- Light exposure: UV light induces radical-mediated ring-opening, necessitating amber glassware for storage .
Q. How can researchers resolve contradictions in reported biological activity data for cyclopropane-containing acetic acid derivatives?
- Standardize assays: Control variables like microbial inoculum density and incubation time to minimize variability .
- Validate purity: Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Replicate studies: Cross-validate results across multiple labs using identical synthetic batches .
Q. What advanced techniques are used to study the supramolecular interactions of this compound in crystalline or solution states?
- Single-crystal X-ray diffraction: Resolve hydrogen-bonded dimers (e.g., O—H⋯O) and C—H⋯π interactions, as seen in benzofuran analogues .
- Dynamic NMR: Monitor conformational flexibility of the cyclopropane ring in solution .
- DFT calculations: Model intermolecular forces and predict crystal packing motifs .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity or reduced toxicity?
- QSAR modeling: Correlate substituent effects (e.g., methyl groups on the cyclopropane) with antimicrobial potency .
- ADMET prediction: Use tools like SwissADME to optimize logP (target ~2.5) and reduce hepatotoxicity risks .
- Free energy perturbation (FEP): Simulate binding energy changes upon cyclopropane ring modification .
Q. What green chemistry approaches can minimize environmental impact during the synthesis of this compound?
- Solvent selection: Replace acetonitrile with biodegradable solvents (e.g., ethanol/water mixtures) .
- Catalytic cyclopropanation: Use iron or copper catalysts to reduce stoichiometric waste .
- Photocatalysis: Explore CO₂ utilization for carboxylation steps, as demonstrated in acetic acid derivative syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
